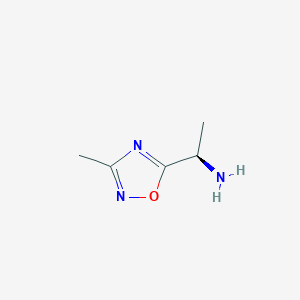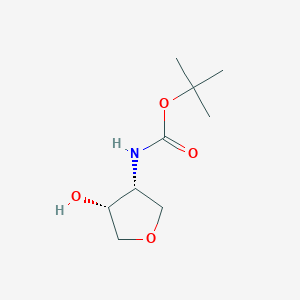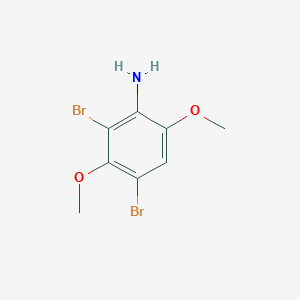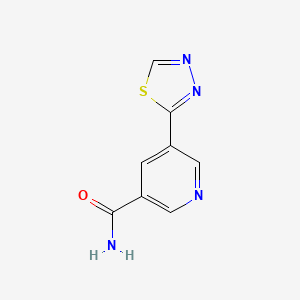
去甲普罗定
科学研究应用
由于去甲丙基苯哌啶的法律地位及其滥用潜力,其科学研究应用有限。 它曾在以下背景下进行研究:
化学: 作为研究哌啶衍生物合成和反应的模型化合物。
生物学: 研究其对中枢神经系统的影响及其潜在的神经毒性。
安全和危害
Desmethylprodine is listed as a Schedule I controlled drug in the United States, indicating a high potential for abuse and no accepted medical use . A toxic impurity, MPTP, which may be encountered in Desmethylprodine synthesis, is implicated in the destruction of brain tissue in the substantia nigra, leading to permanent Parkinsonian symptoms .
准备方法
合成路线和反应条件
去甲丙基苯哌啶可以通过多步化学过程合成。合成通常涉及以下步骤:
形成 4-苯基哌啶: 通过在乙醇钠存在下,使苯乙腈与氯乙酸乙酯反应形成乙酰乙酸乙酯。然后用乙酸铵将该中间体环化为 4-苯基哌啶。
N-甲基化: 然后在碳酸钾等碱存在下,用碘甲烷对 4-苯基哌啶进行甲基化,形成 1-甲基-4-苯基哌啶。
工业生产方法
由于去甲丙基苯哌啶被归类为管制物质,因此其工业生产方法没有得到充分的记录。合成可能遵循与实验室合成类似的步骤,并针对规模、产量和纯度进行优化。
化学反应分析
反应类型
去甲丙基苯哌啶会发生多种类型的化学反应,包括:
氧化: 去甲丙基苯哌啶可以被氧化生成各种代谢物。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可以将去甲丙基苯哌啶转化为相应的醇或胺。硼氢化钠和氢化铝锂是典型的还原剂。
常用试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 在甲醇或乙醇中使用硼氢化钠。
取代: 在水溶液中使用盐酸或氢氧化钠。
主要生成物
氧化: 各种氧化代谢物,包括羧酸和酮。
还原: 醇和胺。
取代: 酯水解产生的羧酸.
相似化合物的比较
Desmethylprodine is structurally similar to several other compounds, including:
Pethidine (Meperidine): Desmethylprodine is an analog of pethidine, with a similar structure but different ester group. Pethidine is a Schedule II drug with accepted medical uses.
Prodine: Another analog of pethidine, prodine has optical isomers, unlike desmethylprodine.
Alphaprodine: A closely related compound with similar analgesic properties but different pharmacokinetics
Desmethylprodine is unique in its combination of high potency and central nervous system stimulation, which distinguishes it from other opioids.
作用机制
去甲丙基苯哌啶主要通过作用于大脑和脊髓中的阿片受体来发挥其作用。它与μ-阿片受体结合,模拟内源性阿片类物质(如内啡肽)的作用。这种结合抑制参与疼痛传递的神经递质的释放,从而产生镇痛作用。 此外,去甲丙基苯哌啶会导致中枢神经系统兴奋,这对于阿片类药物来说是非典型的 .
与相似化合物的比较
去甲丙基苯哌啶在结构上与其他几种化合物相似,包括:
哌替啶(美沙酮): 去甲丙基苯哌啶是哌替啶的类似物,具有相似的结构,但酯基不同。哌替啶是附表二药物,具有公认的医疗用途。
丙基苯哌啶: 哌替啶的另一种类似物,丙基苯哌啶具有光学异构体,而去甲丙基苯哌啶则没有。
α-丙基苯哌啶: 一种密切相关的化合物,具有相似的镇痛作用,但药代动力学不同
去甲丙基苯哌啶在其高效力和中枢神经系统兴奋的组合方面是独特的,这使其有别于其他阿片类药物。
属性
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMRZRAWHNSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157061 | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13147-09-6 | |
| Record name | 1-Methyl-4-phenyl-4-propionoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylprodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylprodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLPRODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3395030.png)


